2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
Overview
Description
This compound is a unique chemical with the linear formula C19H17BrN4OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound is related to a class of compounds known as 1,2,4-triazole derivatives .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . The molecular weight of the compound is 429.342 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, 1,2,4-triazole derivatives in general have been studied for their promising anticancer activities .Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis of Schiff bases containing the 1,2,4-triazole ring, which demonstrates the chemical versatility and reactivity of this class of compounds (Mobinikhaledi et al., 2010).
- A study on the synthesis of new derivatives of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones highlights the potential of these compounds in creating modified derivatives for various applications (Safonov & Nevmyvaka, 2020).
Biological Activity
- Compounds synthesized from 1,2,4-triazole-3-ylmercaptoacetylhydrazide, a similar compound, showed varying degrees of antifungal activity, suggesting potential biomedical applications (Terzioğlu Klip et al., 2010).
- Research into 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety demonstrated cytotoxicity against certain cancer cell lines, indicating potential in cancer therapeutics (Šermukšnytė et al., 2022).
Physico-Chemical Properties
- A study on the physico-chemical properties of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and their derivatives showed interest in this direction for creating low-toxic and highly active substances (Safonov, 2018).
Antimicrobial Activities
- New 1,2,4-triazoles, Mannich and Schiff bases synthesized from similar compounds showed good or moderate antimicrobial activity, suggesting potential in pharmaceuticals (Bayrak et al., 2009).
- Synthesized 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
Safety And Hazards
Future Directions
The future directions of research involving this compound could involve further exploration of its potential anticancer properties . Given the promising results seen with other 1,2,4-triazole derivatives, there may be potential for this compound in the development of more effective and potent anticancer agents .
properties
IUPAC Name |
2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5OS/c1-3-8-20-12(10-4-6-11(15)7-5-10)18-19-14(20)22-9(2)13(21)17-16/h3-7,9H,1,8,16H2,2H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFDRDIUYIEOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)SC1=NN=C(N1CC=C)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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